2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Overview
Description
2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a useful research compound. Its molecular formula is C11H14BFO2 and its molecular weight is 208.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Hydrolytic Stability and Molecular Structure
2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, a derivative in the family of 1,3,2-dioxaborinanes, has been studied for its structural properties. One significant finding is the unusual degree of hydrolytic stability observed in similar compounds, as demonstrated in a study where 2,2-difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane was examined. X-ray crystal structure determination of this compound revealed a nearly planar 1,3,2-dioxaborinane ring, indicating specific structural stability and bond length properties that could be relevant to similar compounds like this compound (Emsley et al., 1989).
Conformational Analysis
Another research aspect focuses on the conformational properties of similar heterocycles. For instance, the stereochemistry of various 1,3,2-dioxaborinanes was studied, revealing insights into their conformational homogeneity and heterogeneity based on the substitution pattern. This type of research aids in understanding the stereochemical behavior of these molecules, which is crucial for potential applications in material science and pharmaceuticals (Kuznetsov et al., 1978).
Chemical Ionization and Fragmentation Studies
Chemical ionization-induced fragmentation studies of related compounds have been conducted to understand their behavior under certain conditions. Such studies are essential in mass spectrometry and can provide insights into the stability and reactive nature of this compound under similar conditions (Hancock & Weigel, 1979).
Synthesis and Structural Analysis
Research has also been focused on the synthesis of chiral synthons and derivatives of similar compounds, which are crucial for developing novel pharmaceuticals and materials. Studies on the synthesis and molecular structure of such compounds provide a foundation for understanding and manipulating the this compound for specific applications (Weener et al., 1998).
Potential Applications in Liquid Crystal Technology
Finally, derivatives of 1,3,2-dioxaborinane, like this compound, have been explored for their potential application in liquid crystal technology. Their properties, such as dielectric anisotropy and transition temperatures, are significant for the development of electrooptic display devices (Bezborodov & Lapanik, 1991).
Properties
IUPAC Name |
2-(4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BFO2/c1-11(2)7-14-12(15-8-11)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWSSPCPSWVJRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452150 | |
Record name | 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
225916-39-2 | |
Record name | 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl) fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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